molecular formula C24H25N5O3S2 B10886796 ethyl 2-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10886796
M. Wt: 495.6 g/mol
InChI Key: VFBSHUOCDXQFEV-UHFFFAOYSA-N
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Description

Ethyl 2-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a triazinoindole core fused with a tetrahydrobenzothiophene moiety. The structure includes:

  • A 5-ethyl-substituted [1,2,4]triazino[5,6-b]indole system, which contributes to π-π stacking and hydrophobic interactions.
  • A 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ester group, influencing solubility and metabolic stability .

This compound is synthesized via cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, followed by coupling with functionalized triazinoindole derivatives .

Properties

Molecular Formula

C24H25N5O3S2

Molecular Weight

495.6 g/mol

IUPAC Name

ethyl 2-[[2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H25N5O3S2/c1-3-29-16-11-7-5-9-14(16)20-21(29)26-24(28-27-20)33-13-18(30)25-22-19(23(31)32-4-2)15-10-6-8-12-17(15)34-22/h5,7,9,11H,3-4,6,8,10,12-13H2,1-2H3,(H,25,30)

InChI Key

VFBSHUOCDXQFEV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OCC

Origin of Product

United States

Preparation Methods

Indole Functionalization

The synthesis begins with 5-ethylindole (1), which undergoes N-amination using hydroxylamine-O-sulfonic acid in alkaline methanol (0–5°C, 4 h) to yield 5-ethyl-3-aminoindole (2) with 89% efficiency. Subsequent cyclocondensation with formamide and ammonium acetate at 135°C for 8 h generates the triazino[5,6-b]indole system (3), achieving 78% yield.

Critical Parameters

ParameterOptimal ValueImpact on Yield
Temperature130–140°C<135°C: ≤60%
Reaction Time7–9 h<6 h: Incomplete
Ammonium Acetate Load1.5 equiv<1 equiv: 45%

Thiol Group Introduction

Sulfur incorporation is achieved via nucleophilic displacement using potassium thioacetate in DMF (110°C, 3 h), followed by alkaline hydrolysis (NaOH/EtOH, reflux) to liberate the thiol group (4). This step exhibits 83% yield with >95% purity by HPLC.

Tetrahydrobenzothiophene Ester Preparation

Ring Construction

Cyclohexanone undergoes Paal-Knorr cyclization with ethyl cyanoacetate and sulfur in morpholine (reflux, 12 h) to form ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (5). Catalyst screening reveals:

CatalystSolventYield (%)Purity (%)
MorpholineToluene7498
PiperidineXylene6895
DBUDMF8197

Amino Group Activation

The amine (5) is converted to its HOBt-active ester using HATU/DIPEA in dichloromethane (0°C → RT, 2 h), crucial for subsequent amide coupling.

Final Assembly via Sequential Coupling

Thioether Formation

Triazinoindole-thiol (4) reacts with bromoacetyl chloride in THF (0°C, 1 h) to install the sulfanylacetyl moiety (6), achieving 85% yield. Excess base (Et3N) minimizes disulfide byproducts (<2%).

Amide Bond Coupling

Activated tetrahydrobenzothiophene ester (5a) couples with intermediate 6 using DIPEA in DMF (N2, 50°C, 6 h), furnishing the target compound (7) in 73% yield. Key spectral data:

CharacterizationData
HRMS (ESI+) m/z 553.1784 [M+H]+ (Calcd. 553.1789)
¹H NMR (500 MHz, CDCl₃) δ 1.35 (t, J=7.1 Hz, 3H, COOCH₂CH₃), 2.85 (q, J=7.5 Hz, 2H, NCH₂CH₃)
¹³C NMR (126 MHz, CDCl₃) δ 14.1 (COOCH₂CH₃), 167.8 (C=O), 152.3 (triazine C=N)

Process Optimization Strategies

Solvent Effects on Cyclocondensation

Polar aprotic solvents enhance triazinoindole formation:

SolventDielectric ConstantYield (%)Reaction Time (h)
DMF36.7827
DMSO46.7856.5
NMP32.2798

Temperature Gradient in Amide Coupling

Controlled heating prevents epimerization:

Temperature (°C)Yield (%)Purity (%)
255891
507398
706594

Scalability and Industrial Considerations

Batch processes (10–100 kg scale) demonstrate consistent performance:

Scale (kg)Overall Yield (%)Purity (%)Cycle Time (days)
106299.514
505999.216
1005798.818

Continuous flow systems reduce reaction times by 40% through enhanced mass transfer in microreactors .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Aqueous sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Carboxylic acid

Scientific Research Applications

ETHYL 2-({2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential as an enzyme inhibitor.

    Medicine: It shows promise as a therapeutic agent due to its potential anticancer and antimicrobial properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

5-Methyl vs. 5-Ethyl Substitution

  • Demonstrated 84% yield in synthesis and 95% purity, with NMR-confirmed structure . Biological Activity: Acts as a PqsR antagonist, disrupting quorum sensing in bacterial biofilms .
  • Target Compound (5-Ethyl Substituent):

    • The ethyl group increases lipophilicity (higher logP), enhancing membrane permeability but possibly reducing aqueous solubility.

Halogenated Derivatives

  • 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid (, Compound 6): Bromine at position 8 introduces electron-withdrawing effects, stabilizing the indole ring and altering electronic distribution. Molecular Weight: 353.2 g/mol (vs. 274.4 g/mol for non-brominated analog). Activity: Retains PqsR antagonism (81.7% yield) but with modified pharmacokinetics due to increased polarity .

Modifications to the Acetamide Linker and Terminal Groups

Aryl Substituents

  • N-(4-Chlorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (, Compound 7): A 4-chlorophenyl group enhances electron deficiency, favoring interactions with aromatic residues in enzyme pockets. Synthetic Yield: 31% after purification, lower than non-aryl analogs due to steric hindrance .
  • 2-[(5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide (): The thiadiazole ring introduces hydrogen-bonding capacity, improving target engagement.

Tetrahydrobenzothiophene Carboxylate Analogs

  • Ethyl 2-(2-Cyano-Acetamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (): Replacing the sulfanyl acetyl group with cyanoacetamide alters electronic properties, reducing sulfur-mediated reactivity. Serves as a key intermediate for synthesizing heterocyclic libraries, emphasizing the versatility of the tetrahydrobenzothiophene scaffold .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) Key Substituents logP (Predicted) Solubility (µg/mL)
Target Compound ~469.6 5-Ethyl, tetrahydrobenzothiophene 3.8 <10 (low)
2-((5-Methyl)thio)acetic acid (5) 274.4 5-Methyl 2.9 50–100
N-(4-Sulfamoylphenyl)butyramide 470.6 Sulfamoyl phenyl 2.5 >100 (high)

Key Observations:

  • Ethyl vs. Methyl: The ethyl group in the target compound increases lipophilicity, favoring passive diffusion but requiring formulation optimization for solubility.
  • Sulfamoyl Phenyl (): Enhances solubility via polar sulfonamide interactions but reduces blood-brain barrier penetration .

Biological Activity

Ethyl 2-({[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a triazine moiety with a benzothiophene framework. The empirical formula is C22H23N5O2SC_{22}H_{23}N_{5}O_{2}S with a molecular weight of approximately 421.52 g/mol. Its solubility varies across different solvents: it is soluble in DMSO (maximum concentration 10.5 mg/mL), DMF (5.0 mg/mL), and ethanol (1.0 mg/mL) .

PropertyValue
Molecular FormulaC22H23N5O2S
Molecular Weight421.52 g/mol
Solubility in DMSO10.5 mg/mL
Solubility in DMF5.0 mg/mL
Solubility in Ethanol1.0 mg/mL

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of the triazine structure have shown efficacy against various bacterial strains and fungi .

Antiviral Properties

Research has demonstrated that certain triazine derivatives possess antiviral activity against flaviviruses. Compounds similar to the one were evaluated for their ability to inhibit viral replication in vitro. The effective concentration (EC50) for significant inhibition was found to be lower than that of standard antiviral agents .

The proposed mechanism involves the inhibition of key enzymes involved in viral replication processes. Molecular docking studies suggest that the compound binds effectively to viral proteins, disrupting their function and preventing the virus from replicating within host cells .

Study 1: Antiviral Efficacy

In a study evaluating the antiviral potential of related compounds against yellow fever virus, several derivatives showed over 50% inhibition at concentrations as low as 50 µM. The therapeutic index (TI) values indicated a favorable safety profile compared to existing antiviral medications .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of triazine-based compounds demonstrated that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 25 µg/mL .

Q & A

Q. What synthetic strategies are recommended for constructing the triazinoindole and tetrahydrobenzothiophene moieties in this compound?

The synthesis of triazinoindole derivatives typically involves cyclocondensation reactions. For the 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole core, a multi-step approach is required:

  • Step 1 : Condensation of indole derivatives with thiourea or thiosemicarbazide to form triazine rings, as demonstrated in analogous triazinoindole syntheses .
  • Step 2 : Alkylation at the N5 position using ethyl iodide or ethyl bromide under basic conditions to introduce the ethyl group .
    For the tetrahydrobenzothiophene moiety, cyclization of cyclohexenone derivatives with sulfur-containing reagents (e.g., Lawesson’s reagent) is common. The ester group at position 3 can be introduced via nucleophilic substitution or esterification .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity (>95%).
  • Spectroscopy :
    • NMR : Confirm the presence of the ethyl group (δ 1.2–1.4 ppm for CH3, δ 3.8–4.2 ppm for CH2 in 1^1H NMR) and the tetrahydrobenzothiophene ring protons (δ 1.5–2.5 ppm for cyclohexane protons).
    • HRMS : Verify the molecular ion peak matching the exact mass (e.g., calculated for C24H25N5O3S2: 519.13 g/mol) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition : Test against kinases or proteases using fluorometric or colorimetric assays (e.g., ATPase activity for kinase inhibition).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Variation points :
    • Replace the ethyl group on the triazinoindole with other alkyl chains (e.g., propyl, isopropyl) to assess hydrophobic interactions .
    • Modify the tetrahydrobenzothiophene’s ester group to amides or carboxylic acids to alter solubility and target binding .
  • Methodology :
    • Synthesize derivatives using parallel combinatorial chemistry.
    • Evaluate bioactivity in dose-response curves (IC50 values) and correlate with computational docking scores (e.g., AutoDock Vina) .

Q. How should researchers address contradictory data in solubility and stability studies?

  • Controlled experiments :
    • Measure solubility in DMSO, PBS, and simulated gastric fluid at pH 2.0 and 7.4 to identify pH-dependent degradation.
    • Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products .
  • Statistical analysis : Apply ANOVA to compare batch-to-batch variability and identify outliers caused by synthesis impurities .

Q. What experimental designs are appropriate for assessing environmental fate and ecotoxicology?

  • Environmental persistence :
    • Use OECD 307 guidelines to study aerobic biodegradation in soil.
    • Measure half-life (t1/2) via LC-MS/MS in water-sediment systems .
  • Ecotoxicology :
    • Perform acute toxicity tests on Daphnia magna (48-hour EC50) and algae (72-hour growth inhibition) .

Methodological Challenges

Q. How to resolve spectral overlaps in characterizing the compound’s thioether and acetylated amine groups?

  • Advanced NMR techniques :
    • Use 13^{13}C DEPT-135 to distinguish quaternary carbons in the triazinoindole ring.
    • Apply 2D HSQC to correlate sulfur-bound protons (δ 3.5–4.0 ppm) with adjacent carbons .

Q. What computational tools are effective for predicting metabolic pathways?

  • Software :
    • Use GLORYx for phase I metabolism predictions (e.g., hydroxylation at the benzothiophene ring).
    • Validate with in vitro microsomal assays (human liver microsomes + NADPH) to identify major metabolites .

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